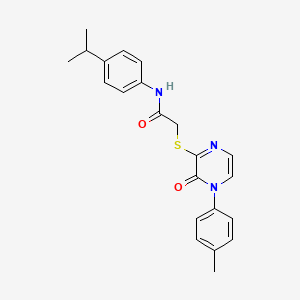

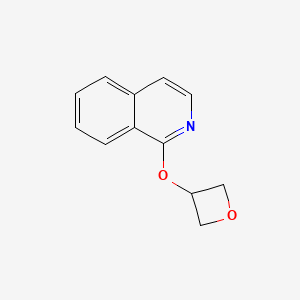

1-(Oxetan-3-yloxy)isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Oxetan-3-yloxy)isoquinoline is a compound that can be associated with the broader class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds similar to quinoline but with a nitrogen atom in a different position. The specific structure of 1-(Oxetan-3-yloxy)isoquinoline is not directly discussed in the provided papers, but it can be inferred that it is a molecule that includes an isoquinoline moiety linked to an oxetane ring, a four-membered cyclic ether.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be achieved through various methods. For instance, the preparation of 1-methyl-3-phenylisoquinoline derivatives is described using polyphosphate ester and the appropriate oximes obtained from 3,4-diphenylbut-3-en-2-one derivatives, with yields ranging from about 50 to 70% . Although this method does not directly apply to 1-(Oxetan-3-yloxy)isoquinoline, it provides insight into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is confirmed through spectroscopic methods such as proton and carbon nuclear magnetic resonance spectroscopy (NMR) and elemental analysis . X-ray diffraction methods are also used to determine the crystal structures of isoquinoline complexes, as seen in the synthesis of one-dimensional oxalato-bridged metal(II) complexes with isoquinoline . These techniques would be essential in analyzing the molecular structure of 1-(Oxetan-3-yloxy)isoquinoline.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. The catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives from N-(pivaloyloxy)-amides with ynamides is an example of the reactivity of such compounds . This demonstrates the potential for 1-(Oxetan-3-yloxy)isoquinoline to participate in similar C–H bond functionalization reactions under the influence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be diverse. For example, the magnetic properties of isoquinoline complexes are studied through variable-temperature magnetic measurements, revealing antiferromagnetic or weak ferromagnetic interactions . The solubility, melting points, and stability of 1-(Oxetan-3-yloxy)isoquinoline would be determined by its specific substituents and structure, which could be inferred from similar compounds.

Relevant Case Studies

While the provided papers do not mention 1-(Oxetan-3-yloxy)isoquinoline directly, they offer a background on the synthesis and properties of related isoquinoline derivatives. For instance, the antibacterial activity of various substituted isoquinoline derivatives is evaluated, indicating the potential for biological activity in similar compounds . This suggests that 1-(Oxetan-3-yloxy)isoquinoline could also be explored for its biological properties in future studies.

Wissenschaftliche Forschungsanwendungen

Catalyst-Controlled Synthesis

Research reveals a facile synthetic method to access various isoquinoline derivatives, demonstrating good functional group tolerance and excellent regioselectivity. This method involves catalyst-controlled synthesis, including the use of Cp*Rh(III) for C–H bond functionalization to produce 4-amino-isoquinolin-1(2H)-ones, showcasing the potential of isoquinolines in synthetic chemistry and pharmaceutical development (Niu et al., 2018).

Antitumor Activity

Isoquinoline derivatives, particularly those substituted with specific functional groups, have been evaluated for their antitumor activities. A study highlighted the significant cytotoxicity of certain naphthalimide (isoquinoline derivative) against various human tumor cell lines, suggesting their potential as antitumor agents. This research underscores the therapeutic possibilities of isoquinoline derivatives in cancer treatment (Mukherjee et al., 2010).

Nucleic Acid Binding and Drug Design

Isoquinoline alkaloids, known for their pharmacological properties, including anticancer activities, have been studied for their nucleic acid-binding aspects. These studies are crucial for understanding the specificity and energetics of binding, which can guide the design of new therapeutic agents based on isoquinoline structures (Bhadra & Kumar, 2011).

Synthesis of Heterocycle-Fused Compounds

Isoquinoline derivatives serve as precursors in the synthesis of complex heterocyclic compounds. For instance, an efficient one-pot synthesis method has been developed for isoquinolines and heterocycle-fused pyridines, demonstrating the compound's utility in generating structurally diverse molecules, which could have numerous pharmaceutical applications (Zheng et al., 2012).

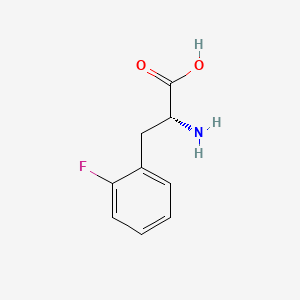

Asymmetric Synthesis from Amino Acids

Isoquinoline derivatives have been synthesized from amino acids in a highly stereoselective manner, providing access to new compounds with potential biological activity. This research indicates the versatility of isoquinoline derivatives in asymmetric synthesis and their potential in drug development (Sieck et al., 2005).

Wirkmechanismus

Target of Action

The primary targets of 1-(Oxetan-3-yloxy)isoquinoline are currently unknown. This compound is a derivative of isoquinoline, which is known to interact with various biological targets . .

Mode of Action

Isoquinoline derivatives are known to interact with their targets through various mechanisms . The oxetane group in this compound could potentially enhance its ability to form hydrogen bonds, which could influence its interaction with its targets .

Biochemical Pathways

Oxetane-containing compounds are found in nature and are produced by microorganisms, marine invertebrates, algae, and plants .

Pharmacokinetics

Isoquinoline has been studied for its pharmacokinetic properties , but the addition of the oxetane group could significantly alter these properties.

Result of Action

Oxetane-containing compounds are known to have diverse biological activities

Eigenschaften

IUPAC Name |

1-(oxetan-3-yloxy)isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-13-12(11)15-10-7-14-8-10/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBHUCURQNSNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-yloxy)isoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2499610.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2499613.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2499617.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2499618.png)

![2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2499623.png)